![molecular formula C21H27N5O2 B2390051 1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-22-3](/img/structure/B2390051.png)
1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Affinity and Binding Modes in Adenosine Receptors
A study on the affinity and binding modes of tricyclic pyrimido- and pyrazinoxanthines at human and rat adenosine receptors revealed that certain derivatives showed potent antagonist activity at A1 adenosine receptor subtypes, highlighting their potential for neurological research applications. The detailed analysis of binding cavities within individual adenosine receptor subtypes suggested structural variations that could underlie differences in binding affinities, providing insights into the design of receptor-specific ligands (Szymańska et al., 2016).
Multi-Target Drugs for Neurodegenerative Diseases
Research into 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones as multi-target drugs for neurodegenerative diseases like Parkinson's and Alzheimer's has shown that these compounds interact with adenosine receptors and monoamine oxidases. Some derivatives were identified as potent monoamine oxidase-B inhibitors and dual adenosine receptor antagonists, underscoring their potential for developing treatments that offer both symptomatic relief and disease-modifying effects (Koch et al., 2013).
Antidepressant and Anxiolytic-Like Activity
A study on new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment synthesized and evaluated in vitro for their affinity for serotonin and dopamine receptors found that certain compounds exhibited high affinity and showed potential antidepressant-like activity in in vivo tests. These findings indicate the potential of these compounds in researching psychiatric disorders (Jurczyk et al., 2004).
Structural Analysis and Interaction Studies
Studies on the crystal structure and interaction patterns of methylxanthines, including caffeine and theophylline, have provided insights into their therapeutic potential and interaction mechanisms. Such research aids in understanding the molecular basis of their biological activity and can guide the development of compounds with optimized efficacy and reduced side effects (Latosinska et al., 2014).
Propiedades
IUPAC Name |
1,7-dimethyl-9-(2-phenylethyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-4-11-25-19(27)17-18(23(3)21(25)28)22-20-24(13-15(2)14-26(17)20)12-10-16-8-6-5-7-9-16/h5-9,15H,4,10-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZUKDNPHUDDMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3CCC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2389969.png)
![(3R,4S)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2389972.png)
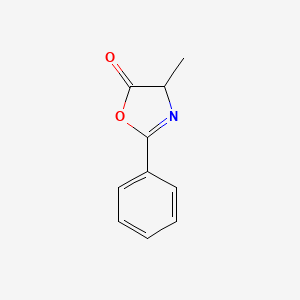
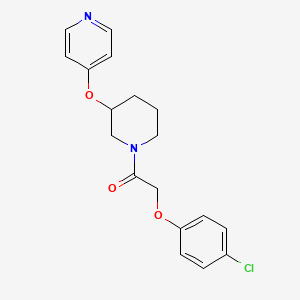

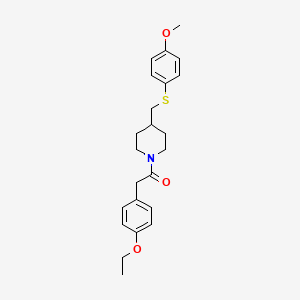
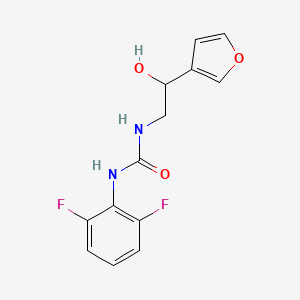
![1-[3-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2389982.png)
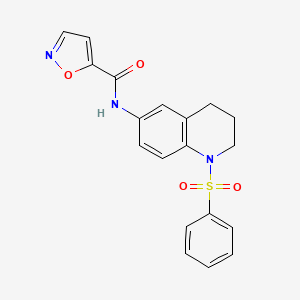
![4-Pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2389985.png)

![(E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2389989.png)
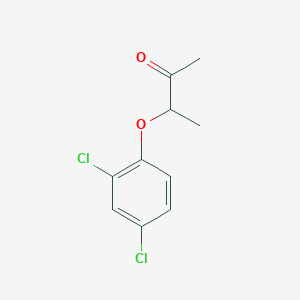
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2389991.png)